molecular formula C21H21ClN4O2 B12560088 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 185034-13-3

2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B12560088
CAS No.: 185034-13-3
M. Wt: 396.9 g/mol
InChI Key: OVWMYNFUKLWSJI-UHFFFAOYSA-N
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Description

2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound with a unique structure that includes a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of appropriate phenyl and methoxyphenyl derivatives with azide compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrazole ring. Specific details on the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in a cost-effective manner .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets. The tetrazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies on its molecular targets and pathways are essential for understanding its effects and optimizing its applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives with different substituents on the phenyl rings. Examples include:

Uniqueness

The uniqueness of 2,3-Bis(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

185034-13-3

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

2,3-bis(2-methoxyphenyl)-5-phenyl-1H-tetrazol-1-ium;chloride

InChI

InChI=1S/C21H20N4O2.ClH/c1-26-19-14-8-6-12-17(19)24-22-21(16-10-4-3-5-11-16)23-25(24)18-13-7-9-15-20(18)27-2;/h3-15H,1-2H3,(H,22,23);1H

InChI Key

OVWMYNFUKLWSJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3OC)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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